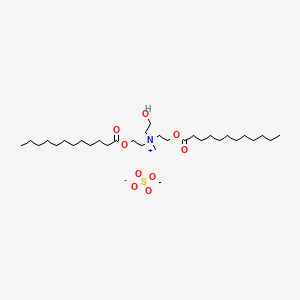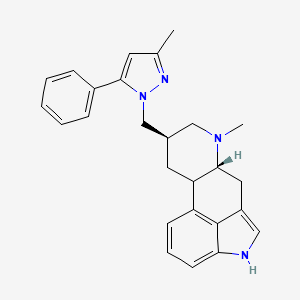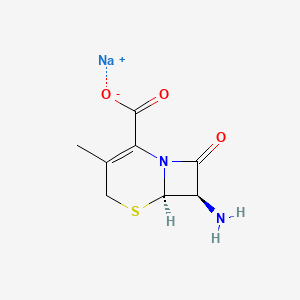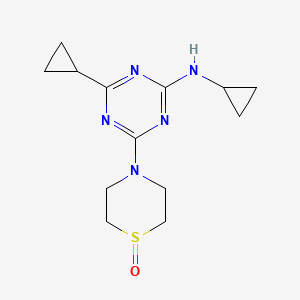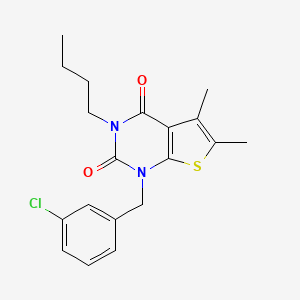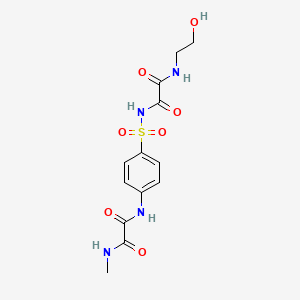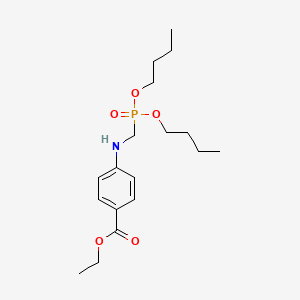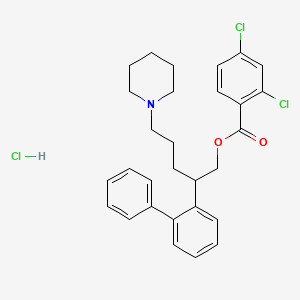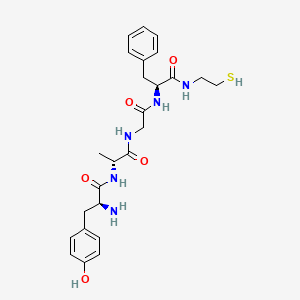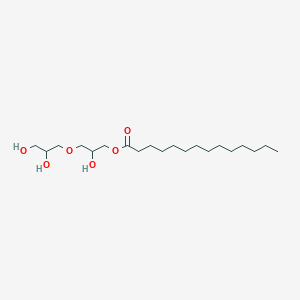![molecular formula C17H21ClN4O5S B12762077 [(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134185-72-1](/img/structure/B12762077.png)
[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex molecule with a fused furofuran ring system and a benzothiazole moiety. Let’s break it down:
-
Furofuran Ring System: : The core structure consists of a hexahydrofuro[3,2-b]furan ring. This ring system is a cyclic ether with six carbon atoms and one oxygen atom. The stereochemistry is specified as (3S,3aR,6S,6aS), indicating the absolute configuration of the chiral centers.
-
Benzothiazole: : Attached to the furofuran ring is a piperazine-derived benzothiazole group. Benzothiazole contains a benzene ring fused with a thiazole ring (containing sulfur and nitrogen atoms). The benzothiazole moiety contributes to the compound’s pharmacological properties.
-
Nitrate and Hydrochloride: : The compound exists as a salt, combining the nitrate anion (NO₃⁻) and the hydrochloride cation (HCl⁺). These counterions affect solubility and stability.
Analyse Des Réactions Chimiques
The compound likely undergoes several chemical reactions:
Oxidation: The furofuran ring could be oxidized to form a furanone or other oxygen-containing derivatives.
Substitution: The benzothiazole group may participate in nucleophilic substitution reactions.
Reduction: Reduction of the nitrate group could yield an amine or hydroxylamine derivative.
Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) may be used.
Substitution: Nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) facilitate nitrate reduction.
Major products would include derivatives of the furofuran and benzothiazole rings.
Applications De Recherche Scientifique
This compound’s applications span various fields:
Medicine: It might exhibit pharmacological effects due to the benzothiazole moiety. Researchers could explore its potential as an antiviral, antitumor, or anti-inflammatory agent.
Chemistry: The complex ring system provides an interesting synthetic challenge, making it relevant for organic synthesis studies.
Industry: If scalable production methods are developed, it could find applications in pharmaceuticals or materials science.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets. These could include receptors, enzymes, or cellular pathways. Unfortunately, without specific data, we can’t pinpoint exact targets.
Comparaison Avec Des Composés Similaires
While I don’t have direct information on similar compounds, researchers would compare this compound to existing benzothiazole derivatives. Uniqueness could arise from its specific stereochemistry, ring system, or functional groups.
Remember that this compound’s detailed characterization and applications would require experimental investigations
Propriétés
Numéro CAS |
134185-72-1 |
|---|---|
Formule moléculaire |
C17H21ClN4O5S |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C17H20N4O5S.ClH/c22-21(23)26-13-10-25-15-12(9-24-16(13)15)19-5-7-20(8-6-19)17-18-11-3-1-2-4-14(11)27-17;/h1-4,12-13,15-16H,5-10H2;1H/t12-,13-,15+,16+;/m0./s1 |
Clé InChI |
GHWCHVALYRQYKD-JJVCEQENSA-N |
SMILES isomérique |
C1CN(CCN1[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-])C4=NC5=CC=CC=C5S4.Cl |
SMILES canonique |
C1CN(CCN1C2COC3C2OCC3O[N+](=O)[O-])C4=NC5=CC=CC=C5S4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


